molecular formula C9H16ClNO2 B13893430 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Cat. No.: B13893430
M. Wt: 205.68 g/mol
InChI Key: INASWJGLRLSBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-azabicyclo[221]heptane-4-carboxylate;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate typically involves the reaction of the corresponding bicyclic amine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is unique due to its specific ester group and the presence of a nitrogen atom within the bicyclic framework.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H

InChI Key

INASWJGLRLSBQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2.Cl

Origin of Product

United States

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